molecular formula C20H20F3N3O2S B2554136 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034552-27-5

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2554136
CAS No.: 2034552-27-5
M. Wt: 423.45
InChI Key: NBZYBEFSHAOKSH-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the 3-position.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZYBEFSHAOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole- and Pyrazolopyrimidine-Based Sulfonamides

  • Example 53 (): Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences:
  • Fused pyrazolo[3,4-d]pyrimidin core vs. simple pyrazole in the target compound.
  • Chromen-4-one and additional fluorine substituents increase molecular weight (589.1 g/mol) and rigidity.
    • Implications:
  • The fused ring system in Example 53 may enhance binding affinity to kinases or enzymes but reduce metabolic stability due to increased lipophilicity.
  • The target compound’s simpler pyrazole structure could improve synthetic accessibility and bioavailability .

Perfluorinated Benzenesulfonamides ()

  • Representative Compounds: [52026-59-2]: Contains a pentafluoroethyl group and triethoxysilylpropyl chain. [93819-97-7]: Features bis(2-hydroxyethyl)amino and pentafluoroethyl substituents. Comparison:
  • Higher fluorine content in compounds increases hydrophobicity and chemical stability but may reduce solubility in aqueous media.
  • The target compound’s single -CF₃ group balances lipophilicity and solubility, making it more suitable for pharmaceutical applications .

Oxazolidine-Containing Sulfonamides ()

  • Example Compound :
    • N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide.
    • Key Differences:
  • Oxazolidine ring introduces conformational rigidity and stereochemical complexity.
  • Bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects compared to the target’s single -CF₃.
    • Implications:
  • The oxazolidine moiety may improve target selectivity but complicate synthesis. The target compound’s pyrazole-ethyl linker offers simpler derivatization .

Molecular Weight and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C)
Target Compound ~450 (estimated) Not reported
Example 53 () 589.1 175–178
[52026-59-2] () >600 (estimated) Not reported
  • The target compound’s lower molecular weight suggests favorable pharmacokinetic properties compared to bulkier analogs .

Structural Analysis Tools

  • Programs like SHELXL () are critical for crystallographic refinement of such compounds, ensuring accurate determination of substituent geometry and intermolecular interactions .

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